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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluorotoluene

cat. No.: B2640951

An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-fluorotoluene

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2,6-
Dibromo-4-fluorotoluene (CAS No. 906649-94-3), a pivotal intermediate in the synthesis of
complex organic molecules. Intended for researchers, chemists, and professionals in drug
development, this document delves into the structural elucidation of this compound through
modern spectroscopic techniques, outlines a representative synthetic pathway, and discusses
its applications. The strategic placement of bromo- and fluoro- substituents on the toluene
scaffold imparts unique reactivity, making it a valuable building block in the creation of novel
pharmaceuticals and agrochemicals.[1]

Introduction: The Strategic Importance of
Halogenated Intermediates

In the landscape of synthetic organic chemistry, halogenated aromatic compounds are
indispensable tools. They serve as versatile precursors for constructing complex molecular
architectures through a variety of coupling reactions and substitutions. 2,6-Dibromo-4-
fluorotoluene is a prime example of such a strategically designed intermediate.[1] Its structure
Is not a random assortment of halogens; rather, it is a carefully considered arrangement
designed to offer multiple, distinct reaction pathways.

The presence of fluorine, the most electronegative element, is a well-established strategy in
drug design to enhance metabolic stability, improve binding affinity to biological targets, and
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modulate lipophilicity.[1][2] The two bromine atoms, on the other hand, provide reactive
handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck),
which are fundamental to modern drug discovery and materials science.[1] This guide will
dissect the structure of this compound, providing the foundational knowledge necessary for its
effective utilization in research and development.

Molecular Structure and Physicochemical
Properties

The fundamental identity of 2,6-Dibromo-4-fluorotoluene is defined by its molecular structure
and resulting physical properties.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-fluorotoluene

Property Value Source
CAS Number 906649-94-3 [31[4]
Molecular Formula C7HsBr2F [5]
Molecular Weight 267.92 g/mol [5]

2,6-Dibromo-1-fluoro-4-
IUPAC Name Inferred from structure
methylbenzene

The arrangement of the substituents on the toluene ring is critical. The methyl group is at
position 1, the two bromine atoms are at positions 2 and 6 (ortho to the methyl group), and the
fluorine atom is at position 4 (para to the methyl group).

Caption: Molecular structure of 2,6-Dibromo-4-fluorotoluene.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of a compound like 2,6-Dibromo-4-fluorotoluene is
achieved by synthesizing data from multiple spectroscopic techniques. Each method provides
a unique piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.[6]

Expertise & Causality: For 2,6-Dibromo-4-fluorotoluene, the symmetry of the molecule is a
key determinant of its NMR spectrum. Due to the substitution pattern, the two aromatic protons
(at C3 and C5) are chemically equivalent, as are the two bromine-bearing carbons (C2 and
C6). This equivalence simplifies the spectrum and provides clear evidence for the proposed

structure.

Table 2: Predicted *H and 33C NMR Data for 2,6-Dibromo-4-fluorotoluene
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)
H ~23-25 Singlet (s) Methyl (CHs) protons
Doublet (d) or Triplet Aromatic protons (H-
1H ~7.0-73
® 3, H-5)
13C ~20-25 Quartet (q) Methyl carbon (CHs)
~115-125J_CF = Aromatic carbons (C-
13C Doublet (d)
20-25 Hz) 3,C-5)
Singlet (s) or Doublet Brominated carbons
13C ~120-130
(d) (C-2,C-6)
Methyl-bearing carbon
13C ~135- 145 Doublet (d)
(C-1)
~155-165(J_CF = Fluorinated carbon (C-
13C Doublet (d)

240-250 Hz)

4)

The multiplicity of the
aromatic protons will
be influenced by
coupling to the
fluorine atom (*J_HF),
potentially appearing
as atripletor a
doublet of doublets
depending on the
resolution and

coupling constants.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Dibromo-4-fluorotoluene in
~0.6 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube.[7]
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e Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition: Acquire a *H NMR spectrum. Following this, acquire a proton-decoupled
BC NMR spectrum.

o Data Processing: Process the raw data (Fourier transform, phase correction, and baseline
correction) and reference the chemical shifts to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Causality: The IR spectrum provides confirmatory evidence for the aromatic ring
and the presence of C-F and C-Br bonds. The C-F stretch is typically strong and found in a
characteristic region of the spectrum, providing a clear diagnostic peak.

Table 3: Predicted IR Absorption Bands for 2,6-Dibromo-4-fluorotoluene

Wavenumber (cm~12) Intensity Assignment
3100 - 3000 Weak-Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (from
2980 - 2850 Weak
CHs)
1600 - 1450 Medium-Strong C=C Aromatic Ring Stretch
1280 - 1200 Strong C-F Stretch
650 - 550 Medium-Strong C-Br Stretch

Experimental Protocol: FT-IR Analysis

o Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a low-
melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.[7]
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e Background Scan: Perform a background scan of the empty sample compartment or the
clean salt plates to subtract atmospheric and plate absorptions.

o Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum,
typically over a range of 4000-400 cm~1.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern.

Expertise & Causality: The most telling feature in the mass spectrum of 2,6-Dibromo-4-
fluorotoluene is the isotopic pattern caused by the two bromine atoms. Bromine has two
stable isotopes, 7°Br and 8!Br, in nearly a 1:1 natural abundance.[8] A molecule with two
bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M,
M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[9] This pattern is a definitive
indicator of the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,6-Dibromo-4-fluorotoluene

Predicted Relative

m/z Value Identity .

Intensity
266 [M]* (contains 2 x 7°Br) ~25% (part of 1:2:1 pattern)
268 [M+2]* (contains X7°Br, 1x81Br)  ~50% (part of 1:2:1 pattern)
270 [M+4]* (contains 2 x 81Br) ~25% (part of 1:2:1 pattern)
251/253/255 [M-CHs]* Variable
187/189 [M-Br]* Variable

Experimental Protocol: EI-MS Analysis

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

where it is vaporized.
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« lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV) to generate a positively charged molecular ion and various fragments.[7]

e Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer.

o Detection: Detect the abundance of each ion to generate the mass spectrum.

Synthesis Methodology

While numerous vendors supply 2,6-Dibromo-4-fluorotoluene, understanding its synthesis is
crucial for process development and cost analysis. A logical and common approach is the
direct electrophilic bromination of 4-fluorotoluene.

Trustworthiness & Logic: The choice of starting material, 4-fluorotoluene, is self-validating as it
already contains the required methyl and fluoro groups in the correct para relationship. The key
challenge is achieving selective di-bromination at the positions ortho to the activating methyl
group without significant side reactions. The use of a Lewis acid catalyst like iron powder is a
standard and reliable method to facilitate this type of aromatic halogenation.[10]

Reaction Setup

Charge reactor with
& Add Fe powder
4-fluorotoluene and .
) and Todine catalyst
acetic acid

Workup & Purification

- Purify product by
Distill off solvent urify product by
) ) vacuum distillation
and unreacted starting material or
¢

Bromination

Add Bromine solution
dropwise at 25-30°C

Stir for 3-5 hours,

monitoring by GC —b{ Quench reaction

2,6-Dibromo-4-fluorotoluene

Click to download full resolution via product page
Caption: Generalized workflow for the synthesis of 2,6-Dibromo-4-fluorotoluene.

Experimental Protocol: Synthesis via Bromination This protocol is a representative example
based on known procedures for similar transformations and should be optimized for safety and
yield.[10][11]
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e Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel,
charge 4-fluorotoluene (1.0 eq) and glacial acetic acid.

o Catalyst Addition: Add iron powder (e.g., 0.01 eq) and a catalytic amount of iodine.

e Bromine Addition: Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this
solution dropwise to the reaction mixture, maintaining the temperature between 25-35°C with
cooling as needed.

e Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction's
progress by Gas Chromatography (GC) until the starting material is consumed.

o Workup: Carefully quench the reaction with a solution of sodium bisulfite to destroy any
excess bromine.

o Extraction: Dilute the mixture with water and extract the product with a suitable organic
solvent (e.g., dichloromethane or ethyl acetate).

 Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can then be purified by vacuum
distillation or column chromatography to yield pure 2,6-Dibromo-4-fluorotoluene.

Conclusion

2,6-Dibromo-4-fluorotoluene is more than just a chemical compound; it is a testament to
rational molecular design. Its structure, confirmed through a combination of NMR, IR, and mass
spectrometry, is optimized for synthetic utility. The fluorine atom provides a means to imbue
target molecules with desirable pharmaceutical properties, while the two bromine atoms serve
as versatile handles for advanced molecular construction. This guide has provided a detailed
look into the structural core of this important intermediate, offering researchers the technical
understanding required to leverage its full potential in the ongoing development of new
medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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